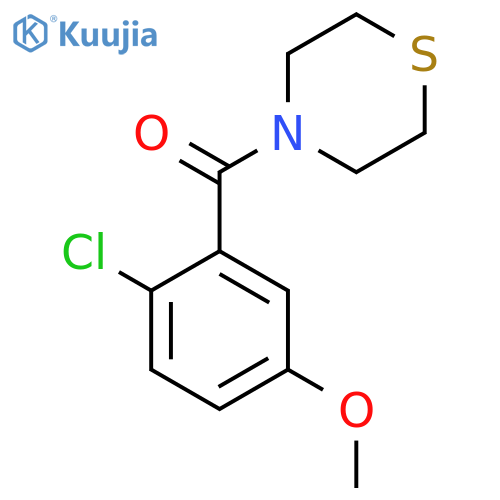Cas no 2807469-76-5 ((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)

2807469-76-5 structure
商品名:(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone
(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone 化学的及び物理的性質
名前と識別子
-
- 2807469-76-5
- MFCD34760553
- (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone
-
- インチ: 1S/C12H14ClNO2S/c1-16-9-2-3-11(13)10(8-9)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
- InChIKey: ZEPDRVQMAVHBOX-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=C1C(N1CCSCC1)=O)OC
計算された属性
- せいみつぶんしりょう: 271.0433776g/mol
- どういたいしつりょう: 271.0433776g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 54.8Ų
(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB609100-5g |
(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; . |
2807469-76-5 | 5g |
€632.50 | 2024-07-19 | ||
| abcr | AB609100-1g |
(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; . |
2807469-76-5 | 1g |
€214.20 | 2024-07-19 | ||
| abcr | AB609100-10g |
(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; . |
2807469-76-5 | 10g |
€1036.70 | 2024-07-19 | ||
| abcr | AB609100-250mg |
(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; . |
2807469-76-5 | 250mg |
€141.70 | 2024-07-19 | ||
| abcr | AB609100-25g |
(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; . |
2807469-76-5 | 25g |
€1984.20 | 2024-07-19 |
(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
2807469-76-5 ((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone) 関連製品
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2807469-76-5)

清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):375/614/1176